1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole
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Overview
Description
1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole is a heterocyclic compound that features a benzotriazole ring fused with a cyclopentene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopent-1-en-1-ylamine with ortho-nitrobenzyl chloride, followed by reduction and cyclization to form the benzotriazole ring . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvent conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted benzotriazole compounds with varying functional groups .
Scientific Research Applications
1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzotriazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, contributing to its binding affinity and specificity .
Comparison with Similar Compounds
- 1-(Cyclopent-1-en-1-yl)-2,4-difluorobenzene
- 2-(Cyclopent-1-en-1-yl)-1H-indole
- 1-(Cyclopent-1-en-1-yl)pyrrolidine
Comparison: 1-(Cyclopent-1-en-1-yl)-1H-1,2,3-benzotriazole is unique due to its benzotriazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the benzotriazole ring enhances its stability, reactivity, and potential for diverse applications .
Properties
IUPAC Name |
1-(cyclopenten-1-yl)benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-6-9(5-1)14-11-8-4-3-7-10(11)12-13-14/h3-5,7-8H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXVMMJDEYYYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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